Lipophilicity and TPSA Advantage for Membrane Permeability
1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine exhibits an XLogP3-AA value of 0.9 [1], significantly higher than the XLogP3 value of 0.4 for the primary amine analog (1-ethylpiperidin-3-yl)methanamine [2]. Concurrently, the target compound's topological polar surface area (TPSA) is 15.3 Ų [1], nearly half of the 29.3 Ų TPSA of the comparator [2]. This combination of increased lipophilicity and reduced polarity predicts superior passive membrane permeability, a critical determinant of oral bioavailability and blood-brain barrier penetration [1][2].
| Evidence Dimension | XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | 0.9 (XLogP3-AA) |
| Comparator Or Baseline | (1-Ethylpiperidin-3-yl)methanamine: 0.4 (XLogP3) |
| Quantified Difference | 125% increase |
| Conditions | Computed values from PubChem release 2021.05.07 |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability, a key parameter for CNS-targeted programs and oral drug development.
- [1] PubChem. (2026). 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine. Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/937648-03-8. View Source
- [2] Angene Chemical. (2026). 3-Piperidinemethanamine, 1-ethyl- (CAS 102459-02-9). Product Information. Retrieved from https://www.angenechem.com/102459-02-9. View Source
